Ac-KQLR-AFC Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

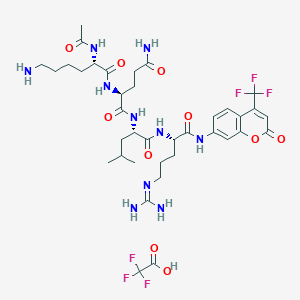

Ac-KQLR-AFC Trifluoroacetate is a synthetic compound . It is the optimal substrate for human hepsin, a membrane-anchored serine protease that is overexpressed in ovarian and prostate cancer and in renal cell carcinoma . This makes it a potential prognostic marker for these types of cancers .

Physical And Chemical Properties Analysis

The molecular weight of Ac-KQLR-AFC Trifluoroacetate is 796.85 . It is excited at 395-400 nm and emits at 495-505 nm . The compound is stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Cancer Research: Prognostic Marker in Oncology

Ac-KQLR-AFC Trifluoroacetate: is used as an optimal substrate for human hepsin , a membrane-anchored serine protease. Hepsin is overexpressed in various cancers, including ovarian, prostate, and renal cell carcinoma, making it a significant prognostic marker. The cleavage site of hepsin corresponds to the sequence KQLR/VVNG, which is targeted by Ac-KQLR-AFC for substrate specificity. This application aids in the understanding of cancer progression and potential therapeutic targets.

Biochemical Studies: Enzyme Activity Assays

In biochemical research, Ac-KQLR-AFC Trifluoroacetate serves as a fluorogenic substrate for enzyme activity assays . It is specifically cleaved by certain caspases, and the resulting fluorescence can be quantified to measure enzyme activity. This is crucial for studying cell death pathways, including apoptosis and pyroptosis, and for screening potential inhibitors or activators of these enzymes.

Medical Research: Drug Development and Screening

The compound’s role in medical research is pivotal, particularly in drug development and screening processes . By serving as a substrate for enzymes that are overexpressed in certain diseases, Ac-KQLR-AFC Trifluoroacetate allows for the identification of molecules that can modulate these enzymes’ activity, which is a fundamental step in the development of new drugs.

Analytical Chemistry: Fluorescent Probing

Ac-KQLR-AFC Trifluoroacetate is utilized in analytical chemistry as a fluorescent probe. Its ability to emit fluorescence upon enzymatic cleavage makes it a valuable tool for various analytical applications, including the study of reaction kinetics and the detection of specific enzyme activities in complex mixtures.

Environmental Science: Studying Persistence and Mobility

While not directly used in environmental science, the persistence and mobility of trifluoroacetate, a degradation product of Ac-KQLR-AFC, are of environmental concern . Studies on trifluoroacetate help in understanding the environmental impact of fluorinated compounds and their potential accumulation in ecosystems.

Pharmaceuticals: Therapeutic Agent Research

In the pharmaceutical industry, Ac-KQLR-AFC Trifluoroacetate’s role in the research of therapeutic agents is notable . It is used to study the interaction between drugs and their target enzymes, which is essential for the design of enzyme inhibitors that can act as therapeutic agents, particularly in cancer treatment.

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51F3N10O8.C2HF3O2/c1-18(2)15-26(48-32(54)25(11-12-28(40)50)47-31(53)23(44-19(3)49)7-4-5-13-39)33(55)46-24(8-6-14-43-34(41)42)30(52)45-20-9-10-21-22(35(36,37)38)17-29(51)56-27(21)16-20;3-2(4,5)1(6)7/h9-10,16-18,23-26H,4-8,11-15,39H2,1-3H3,(H2,40,50)(H,44,49)(H,45,52)(H,46,55)(H,47,53)(H,48,54)(H4,41,42,43);(H,6,7)/t23-,24-,25-,26-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRDNSZJOFGFHU-KRZJFFIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52F6N10O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

910.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-KQLR-AFC Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)

![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)

![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime](/img/structure/B1384554.png)

![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)

![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)

![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)

![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)